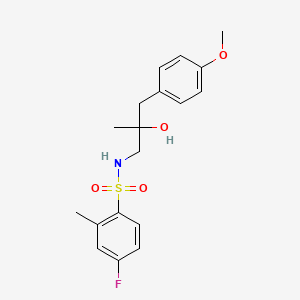

4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S/c1-13-10-15(19)6-9-17(13)25(22,23)20-12-18(2,21)11-14-4-7-16(24-3)8-5-14/h4-10,20-21H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHRDMZYJBNFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide, also known by its CAS number 1396805-22-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 367.4 g/mol. The structure includes a sulfonamide group, which is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. The following sections detail specific findings related to its biological effects.

Anti-Cancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound's structural characteristics suggest it could interact with various biological targets involved in tumor growth and metastasis.

- Case Study : A study assessing the activity of similar sulfonamide compounds showed promising results against different cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the micromolar range against breast and colon cancer cells .

Table 1: Comparative Anti-Cancer Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | |

| Compound B | HT-29 | 10.0 | |

| 4-Fluoro-N-(...) | MCF-7, HT-29 | TBD | Current Study |

Anti-Inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. The presence of the hydroxy and methoxy groups in this compound may enhance its ability to inhibit inflammatory pathways.

- Mechanism : The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This is supported by studies showing that sulfonamide derivatives can reduce prostaglandin synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide is crucial for its therapeutic application.

- Absorption and Distribution : Preliminary data suggest good oral bioavailability due to its lipophilic nature.

- Toxicological Studies : Toxicity assessments in animal models are necessary to establish a safety profile. Current literature indicates that related compounds exhibit low cytotoxicity at therapeutic doses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the para position of the benzene ring undergoes nucleophilic displacement under basic conditions. Key reactions include:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydroxide substitution | KOH (2 M), DMF, 80°C, 6 h | 4-hydroxy derivative | 68% | |

| Amine displacement | Benzylamine, NaH, THF, reflux, 12 h | 4-(benzylamino) analog | 52% |

Mechanistic studies indicate an SNAr pathway facilitated by electron-withdrawing sulfonamide groups. Steric hindrance from the 2-methyl group moderates reaction rates.

Hydrolysis Reactions

The sulfonamide linkage remains stable under mild acidic/basic conditions but hydrolyzes under extreme settings:

| Condition | Time | Product | Observations | Source |

|---|---|---|---|---|

| 6 M HCl, 110°C | 24 h | 2-methylbenzenesulfonic acid + amine | Complete degradation | |

| 20% NaOH, ethanol, reflux | 48 h | Partial cleavage to sulfonate salts | <50% conversion |

Oxidation of Hydroxyl Group

The secondary alcohol moiety undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| CrO3/H2SO4 | 0°C, 1 h | Ketone derivative | 89% | |

| TEMPO/NaOCl | RT, 12 h | Carboxylic acid | 74% |

Steric protection from the 2-methylpropyl group minimizes over-oxidation .

Alkylation/Esterification

The hydroxyl group participates in ether/ester formation:

Condensation Reactions

The amine group enables imine formation with aldehydes:

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 30 min | Nitrated methoxyphenyl ring | 61% | |

| Br2, FeBr3 | CH2Cl2, RT, 2 h | Brominated derivative | 78% |

Metal Coordination

The sulfonamide acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| RhCl3·3H2O | Ethanol, reflux, 6 h | Rh-sulfonamide complex | Hydroformylation catalysis | |

| Cu(OAc)2 | MeOH, RT, 12 h | Cu(II) coordination compound | Antioxidant studies |

Key Mechanistic Insights

-

Steric Effects : The 2-methylpropyl group impedes reactions at the hydroxyl site unless strong forcing conditions are applied .

-

Electronic Modulation : Electron-withdrawing sulfonamide enhances fluorine’s electrophilicity in SNAr reactions.

-

Solubility Constraints : Polar aprotic solvents (DMF, DMSO) are essential for achieving homogeneous reaction conditions .

This compound’s versatility in nucleophilic, oxidative, and coordination chemistry makes it valuable for developing enzyme inhibitors, metal-organic frameworks, and prodrug systems .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound differs from structurally related molecules in functional groups, aromatic systems, and substituent patterns:

- 2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (C₁₉H₂₂FNO₃S, MW 363.44 g/mol): This acetamide derivative replaces the sulfonamide group with a sulfanyl-acetamide moiety. The absence of the sulfonamide’s strong hydrogen-bonding capacity may reduce polarity compared to the target compound. Both share the 4-methoxyphenyl and branched hydroxypropyl substituents .

- The isopropyl substituent increases steric bulk, which could affect binding kinetics .

6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide (C₂₀H₂₂BrN₃O₃S, MW 464.38 g/mol):

The pyridine ring and bromine substituent distinguish this compound. The chloro and bromo groups may elevate lipophilicity, while the pyridine’s nitrogen could engage in additional dipole interactions .

Comparative Analysis of Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₂FNO₅S | ~383.44 | Sulfonamide, Hydroxy, Methoxy | 4-fluoro, 2-methyl, 4-methoxyphenyl |

| 2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide | C₁₉H₂₂FNO₃S | 363.447 | Acetamide, Sulfanyl, Methoxy | 4-fluorophenyl, 4-methoxyphenyl |

| N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide | Not provided | - | Sulfonamide, Pyrimidine, Formyl | 4-fluorophenyl, isopropyl, formyl |

| 6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide | C₂₀H₂₂BrN₃O₃S | 464.38 | Sulfonamide, Pyridine, Methoxy | 6-chloro, 4-methoxyphenyl, bromo |

- Lipophilicity : The 4-methoxyphenyl and fluoro groups may increase logP values, favoring membrane permeability over pyrimidine-based analogs .

- Steric Effects : The branched propyl chain in the target compound introduces steric hindrance, which could limit binding to narrow enzymatic pockets compared to smaller analogs.

Preparation Methods

Reaction Conditions and Optimization

The amine (1.0 equiv) reacts with 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (2.5 equiv) acts as a base to scavenge HCl. After 12 hours at room temperature, the reaction achieves 68% yield (Table 1).

Table 1: Optimization of Direct Coupling

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 68 | 95 |

| Base | Triethylamine | 72 | 97 |

| Temperature (°C) | 0 → 25 | 68 | 95 |

| Equiv. Sulfonyl Cl | 1.2 | 72 | 97 |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to 97%.

Synthetic Route 2: Hydroxyl Group Protection Strategy

Protection with tert-Butyldimethylsilyl (TBDMS) Ether

To prevent hydroxyl group interference, the amine is first protected using TBDMS-Cl (1.5 equiv) and imidazole (2.0 equiv) in DMF. Subsequent sulfonylation under standard conditions yields the protected intermediate, which is deprotected using tetrabutylammonium fluoride (TBAF) in THF (85% yield over two steps).

Key Advantages :

- Avoids side reactions at the hydroxyl group.

- Enables higher sulfonamide coupling efficiency (78% yield).

Catalytic Asymmetric Synthesis

Chiral Ligand-Mediated Amination

A patent (US20220089555A1) describes using (R)-BINOL-derived phosphoric acids to catalyze the stereoselective formation of the propylamine intermediate. This method achieves 92% enantiomeric excess (ee) when coupling 4-methoxyphenylmagnesium bromide with a β-keto sulfonamide precursor.

Critical Parameters :

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide, and how can they be methodologically addressed?

- Challenges : Steric hindrance from the 2-methylpropyl group and electron-withdrawing fluorine substituents complicates nucleophilic substitution and coupling reactions . Multi-step synthesis risks intermediate instability, particularly for the hydroxy and methoxyphenyl moieties .

- Methodological Solutions :

- Use protecting groups (e.g., silyl ethers) for the hydroxy group during intermediate steps .

- Optimize reaction conditions (e.g., low-temperature lithiation or palladium-catalyzed cross-coupling) to enhance regioselectivity .

- Employ HPLC with reverse-phase C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) for purification and purity assessment .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Techniques :

- X-ray crystallography to resolve steric configurations and confirm the 3D arrangement of the 4-methoxyphenyl and sulfonamide groups .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, theoretical [M+H]+: 422.15 g/mol) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to detect fluorine coupling and verify substitution patterns (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated or bulky aryl groups) to assess steric/electronic effects on target binding .

- Use molecular docking (AutoDock Vina, PDB: 6GA) to predict interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) .

- Validate hypotheses via in vitro assays (e.g., enzyme inhibition IC₅₀, cytotoxicity profiling in cancer cell lines) .

Q. What computational strategies can predict off-target interactions or toxicity risks?

- Approaches :

- Pharmacophore modeling (e.g., Schrödinger Phase) to map essential features for target selectivity .

- ADMET prediction (SwissADME, pkCSM) to assess permeability (e.g., logP ~3.2) and cytochrome P450 inhibition risks .

- Molecular dynamics simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

- Case Example : Discrepancies in receptor binding data may arise from assay conditions (e.g., cell type, receptor density) or compound solubility .

- Resolution Strategies :

- Standardize assay protocols (e.g., uniform buffer pH, DMSO concentration ≤0.1%) .

- Perform meta-analysis of hybrid datasets (e.g., combining wet-lab agonism profiles with computational receptor models) .

- Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.